molecular formula C19H22N2O6 B2523597 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]ethanediamide CAS No. 2034606-22-7

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]ethanediamide

Cat. No.: B2523597
CAS No.: 2034606-22-7
M. Wt: 374.393
InChI Key: JYPKMFXUZVPTDT-UHFFFAOYSA-N
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Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]ethanediamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Based on its molecular architecture, which incorporates a 1,4-benzodioxin moiety linked to a substituted furan via a hydroxypropyl-diamide chain, this compound is hypothesized to be designed for targeted protein interaction studies. The 1,4-benzodioxin scaffold is a privileged structure in drug discovery, frequently associated with ligand activity for various G-protein coupled receptors (GPCRs) and enzymes. Concurrently, the 2,5-dimethylfuran group can impart specific steric and electronic properties, potentially influencing bioavailability and binding affinity. Researchers are investigating this diamide derivative as a potential modulator of kinase signaling pathways or as a novel adenosine receptor ligand , given the documented activities of its structural analogs. Its primary research value lies in its use as a chemical probe to elucidate complex signal transduction mechanisms and to serve as a lead compound in the development of new therapeutic agents for neurological and inflammatory conditions. Further studies are focused on characterizing its precise mechanism of action, binding kinetics, and functional efficacy in cellular and in vitro model systems.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c1-11-9-14(12(2)27-11)15(22)5-6-20-18(23)19(24)21-13-3-4-16-17(10-13)26-8-7-25-16/h3-4,9-10,15,22H,5-8H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPKMFXUZVPTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]ethanediamide, also known as AMG9810, is a compound that has garnered attention due to its biological activity, particularly as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

PropertyValue
Molecular FormulaC21H23NO3
Molar Mass337.41 g/mol
Density1.175±0.06 g/cm³
Boiling Point512.5±50.0 °C
SolubilityDMSO: 33 mg/mL
pKa12.22±0.20

AMG9810 acts primarily as a competitive antagonist of the TRPV1 receptor, which is implicated in pain sensation and inflammatory responses. The compound exhibits the following characteristics:

  • IC50 Values : AMG9810 has an IC50 value of approximately 24.5 nM for human TRPV1 and 85.6 nM for rat TRPV1, indicating its potency in inhibiting TRPV1 activation by capsaicin and other stimuli such as protons and heat .
  • Inhibition of Calcium Uptake : The compound effectively blocks capsaicin-induced calcium influx in TRPV1-expressing cells, demonstrating its role in modulating calcium signaling associated with pain pathways .

Pain Management

Research has shown that AMG9810 can significantly inhibit pain responses in various models:

  • Capsaicin-Induced Pain : In vivo studies indicate that AMG9810 can reduce capsaicin-induced hyperalgesia in animal models, suggesting its potential utility in treating conditions characterized by chronic pain .
  • Inflammation : The compound has been observed to mitigate inflammatory responses by blocking TRPV1-mediated pathways, which are often activated during inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of AMG9810:

  • In Vitro Studies : In cultured rat dorsal root ganglion neurons, AMG9810 inhibited capsaicin-evoked depolarization and calcitonin gene-related peptide (CGRP) release, further supporting its role as a TRPV1 antagonist .
  • Comparative Studies : When compared to other TRPV1 antagonists, AMG9810 demonstrated superior efficacy in blocking not only capsaicin but also heat-induced activation of TRPV1 channels .
  • Potential Therapeutic Applications : Given its mechanism of action and pharmacological effects, AMG9810 is being investigated for potential applications in treating neuropathic pain and other TRPV1-related disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its hybrid structure combining benzodioxin, dimethylfuran, and a hydroxypropyl-ethanediamide chain. Below is a comparative analysis with structurally or functionally related compounds:

Comparison with 1,4-Dioxane-Containing Flavones and Coumarins

highlights flavones and coumarins bearing a 1,4-dioxane ring, such as 3',4'-(1",4"-dioxino) flavone (4f) and 3',4'-(2-hydroxymethyl-1",4"-dioxino) flavone (4g). These compounds demonstrated antihepatotoxic activity in albino rats, with 4g (featuring a hydroxymethyl group) showing superior efficacy comparable to silymarin. Key comparisons:

  • Bioactivity : While 4f and 4g act via modulation of liver enzymes (SGOT, SGPT, ALKP), the dimethylfuran-benzodioxin hybrid may target different pathways due to its distinct pharmacophore.
  • SAR Insights : The hydroxymethyl group in 4g enhances activity, suggesting that polar substituents (e.g., the hydroxypropyl group in the target compound) may similarly improve binding or solubility .

Comparison with Thiophene-Modified Analogs

describes N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide , a structural analog where dimethylfuran is replaced by thiophene. Key distinctions:

  • Heteroatom Effects : Thiophene (sulfur-containing) vs. dimethylfuran (oxygen-containing) alters electronic properties and hydrogen-bonding capacity. Thiophene’s lower electronegativity may reduce solubility but enhance lipophilicity.
  • Molecular Weight and Bioavailability: The thiophene analog has a lower molecular weight (376.4 g/mol vs.

Comparison with Silymarin Derivatives

Silymarin, a natural mixture of flavonolignans (e.g., silybin), shares the 1,4-dioxane motif with the target compound. However:

  • Complexity: Silymarin’s multi-ring flavonolignan structure offers broader antioxidant and anti-inflammatory effects, whereas the synthetic compound’s modular design allows for targeted modifications.
  • Efficacy : Silymarin’s antihepatotoxic activity is well-documented, but synthetic analogs like the target compound may offer improved pharmacokinetic profiles or reduced off-target effects .

Data Tables

Table 1: Structural and Pharmacological Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Bioactivity
Target Compound Benzodioxin + dimethylfuran 3-hydroxypropyl, ethanediamide ~391–420* Research stage (unvalidated)
3',4'-(2-Hydroxymethyl-1",4"-dioxino) flavone (4g) Flavone + dioxane 2-Hydroxymethyl ~356.3 Antihepatotoxic (SGOT/SGPT reduction)
Thiophene Analog (CAS 2097861-66-8) Benzodioxin + thiophene Thiophen-3-ylmethyl 376.4 Undisclosed (structural analog)
Silymarin (Silybin) Flavonolignan + dioxane Multiple hydroxyl groups 482.4 Antihepatotoxic, antioxidant

*Estimated based on similar analogs.

Table 2: Key Functional Group Impacts

Group Role in Target Compound Impact in Analogs (e.g., 4g, Thiophene Analog)
1,4-Benzodioxin Enhances metabolic stability Critical for binding in silymarin derivatives
Dimethylfuran Modulates solubility Thiophene substitution increases lipophilicity
Hydroxypropyl Potential H-bond donor Hydroxymethyl in 4g boosts antihepatotoxicity

Q & A

Q. What synthetic routes and reaction conditions are recommended for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with functional group modifications of 2,5-dimethylfuran and benzodioxin precursors. Key steps include amide bond formation under controlled conditions using solvents like DMF or dichloromethane, with bases such as triethylamine to facilitate coupling. Temperature control (e.g., maintaining 0–5°C for sensitive intermediates) and inert atmospheres are critical to prevent side reactions. Purification often employs column chromatography or recrystallization .

Q. Which spectroscopic methods are essential for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is used to confirm connectivity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography may resolve stereochemistry if crystalline forms are obtainable. Infrared (IR) spectroscopy aids in identifying functional groups like hydroxyls and amides .

Q. What in vitro assays are suitable for initial bioactivity screening?

Standard assays include:

  • Antimicrobial activity : Disk diffusion or broth microdilution against bacterial/fungal strains.
  • Cytotoxicity : MTT or SRB assays on cancer cell lines.
  • Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases or proteases. Positive controls and dose-response curves are mandatory to establish baseline activity .

Q. How do structural features influence potential bioactivity?

The benzodioxin ring contributes to lipophilicity and membrane permeability, while the dimethylfuran moiety may engage in π-π stacking with aromatic residues in target proteins. The hydroxypropyl linker enhances solubility, and the ethanediamide core facilitates hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize synthesis yield and purity?

Employ factorial designs (e.g., Box-Behnken or Central Composite) to test variables like solvent polarity, temperature, and catalyst concentration. Response Surface Methodology (RSM) models interactions between factors, enabling identification of optimal conditions with minimal experimental runs. For example, a 3² factorial design could optimize coupling reaction time and base stoichiometry .

Q. What strategies resolve contradictions in reported biological activity data?

Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to cross-validate results. Replicate studies under standardized conditions (pH, temperature, cell passage number) and apply statistical tools (ANOVA, Tukey’s HSD) to assess variability. Meta-analyses of published data can identify confounding factors like impurity profiles .

Q. How can computational modeling elucidate reaction mechanisms or target interactions?

  • Reaction pathways : Use density functional theory (DFT) to calculate transition states and intermediates (e.g., Gaussian or ORCA software).
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to proteins (e.g., kinase domains).
  • Molecular Dynamics (MD) : GROMACS simulates ligand-protein stability over time. Validate predictions with experimental kinetics (stopped-flow) or mutagenesis studies .

Q. What techniques manage reactive intermediates during synthesis?

  • Low-temperature quenching : For unstable intermediates, use dry ice/acetone baths (−78°C).
  • In-situ monitoring : ReactIR or HPLC tracks intermediate formation in real time.
  • Protecting groups : Temporarily shield hydroxyls or amines with tert-butyldimethylsilyl (TBS) or Boc groups .

Q. How do biophysical techniques study target interactions?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) on immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
  • X-ray crystallography : Resolves 3D ligand-protein complexes at atomic resolution. Combine with mutagenesis to map critical binding residues .

Q. What advanced methods scale up synthesis without compromising purity?

  • Continuous flow reactors : Enhance heat/mass transfer and reduce side reactions (e.g., using Vapourtec systems).
  • Process Analytical Technology (PAT) : In-line NMR or Raman spectroscopy monitors reaction progress.
  • Design Space Exploration : Define allowable ranges for critical parameters (e.g., pressure, stirring rate) using ICH Q8 guidelines .

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